molecular formula C7H10N2 B081540 2,3,5-Trimethylpyrazine CAS No. 14667-55-1

2,3,5-Trimethylpyrazine

Número de catálogo B081540
Número CAS: 14667-55-1
Peso molecular: 122.17 g/mol
Clave InChI: IAEGWXHKWJGQAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,3,5-Trimethylpyrazine (chemical formula C7H10N2) is one of the most broadly used edible synthesis fragrances . It is found in baked food, fried barley, potatoes, and peanuts . It is used for flavoring in cocoa, coffee, chocolate, potato, cereal, and fried nuts .


Synthesis Analysis

2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane . The synthetic mechanism involves L-threonine-3-dehydrogenase as the catalytic enzyme and L-threonine as the substrate .


Molecular Structure Analysis

The molecular formula of 2,3,5-Trimethylpyrazine is C7H10N2 . Its molecular weight is 122.17 . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The mechanism of carbon skeleton formation of 2,3,5-Trimethylpyrazine involves a conversion reaction between Methylglyoxal and Glyoxal . Also, it’s found that Pyrazines are formed by the Maillard reaction and occur ubiquitously in heated foods .


Physical And Chemical Properties Analysis

2,3,5-Trimethylpyrazine is a colorless to slightly yellow liquid . It has a density of 0.979 g/mL at 25 °C (lit.) . Its boiling point is 171-172 °C (lit.) . The refractive index is n20/D 1.5040 (lit.) .

Aplicaciones Científicas De Investigación

Fermentation

TMP, as a volatile heterocyclic nitrogen compound, has a wide range of applications. It is produced by Bacillus strains isolated from Daqu using traditional separation and purification methods . The fermentation products are detected by gas chromatography–mass spectrometry (GC-MS), and the species relationship of strains is analyzed by morphological and phylogenetic tree construction . The LC-6 strain isolated from Daqu was Bacillus amyloliquefaciens, and its fermentation products contained TMP, with a relatively high value of 0.071 ± 0.011 mg/g .

Food Industry

2,3,5-Trimethylpyrazine can be used as a flavor ingredient in food industries . It is a Biobased product, showing key improvements in Green Chemistry Principles such as “Less Hazardous Chemical Syntheses” and "Use of Renewable Feedstock" .

Animal Feed

The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) was asked to deliver a scientific opinion on the safety and efficacy of 22 compounds belonging to chemical group 24 (pyrazine derivatives), which includes TMP .

Environmental Impact

The production of TMP is considered environmentally friendly. The fermentation process used to produce TMP is optimized to increase yield while minimizing environmental impact .

Safety and Efficacy

The safety and efficacy of TMP have been studied extensively. It is considered safe for use in various applications, including as a flavoring in food and animal feed .

Green Chemistry

TMP is considered a green chemical. Its production aligns with the principles of green chemistry, including the use of renewable feedstock and less hazardous chemical syntheses .

Propiedades

IUPAC Name

2,3,5-trimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEGWXHKWJGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047075
Record name 2,3,5-Trimethylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a roasted nut, baked potato odour
Record name 2,3,5-Trimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2,3,5-Trimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.990
Record name 2,3,5-Trimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,3,5-Trimethylpyrazine

CAS RN

14667-55-1
Record name Trimethylpyrazine
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Record name 2,3,5-Trimethylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,3,5-trimethyl-
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Record name 2,3,5-Trimethylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,5-TRIMETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8PR0W8TIT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Trimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031844
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2,3,5-Trimethylpyrazine known for?

A1: 2,3,5-Trimethylpyrazine is primarily known for its potent aroma, described as roasted, nutty, and earthy. It's a key contributor to the characteristic smell of roasted coffee, peanuts, and popcorn. [, , , ]

Q2: How does the position of methyl groups in pyrazines affect their flavor release in food?

A2: Research shows that the arrangement of methyl groups within the pyrazine ring influences their interaction with food proteins like bovine serum albumin (BSA), thereby impacting flavor release. [] For instance, 2,3,5-Trimethylpyrazine, with three methyl groups, exhibited a higher release rate from BSA solutions compared to 2-methylpyrazine and 2,5-dimethylpyrazine. []

Q3: How does alkalization affect the concentration of alkylpyrazines in cocoa products?

A3: Studies have shown that alkalizing cocoa beans before roasting, particularly at pH levels above 7, leads to a higher concentration of alkylpyrazines, including 2,3,5-trimethylpyrazine, compared to alkalizing after roasting or not alkalizing at all. This suggests that high pH conditions during processing can enhance the development of desirable cocoa aromas. []

Q4: How is 2,3,5-Trimethylpyrazine formed in food?

A4: This compound is primarily formed through the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during the heating of food. [, , , , ]

Q5: Can microorganisms contribute to the formation of 2,3,5-trimethylpyrazine?

A5: Yes, certain Bacillus strains isolated from fermented soybeans (natto) have been shown to produce significant amounts of 2,3,5-Trimethylpyrazine. This highlights the potential of using microorganisms for the biosynthesis of this flavor compound. []

Q6: Can enzymes influence the formation of 2,3,5-trimethylpyrazine in cocoa beans?

A6: Research suggests that the addition of carboxypeptidase B from porcine pancreas to under-fermented cocoa beans can significantly increase the concentration of 2,3,5-Trimethylpyrazine, indicating a potential role of this enzyme in its formation. [, ]

Q7: Can the addition of specific amino acids influence 2,3,5-trimethylpyrazine formation?

A7: Studies on Maillard reaction model systems show that the presence of lysine-containing dipeptides, particularly those with lysine at the C-terminus (like Arginine-Lysine), leads to a higher production of 2,3,5-Trimethylpyrazine compared to systems with free amino acids or tripeptides. []

Q8: How does the roasting process affect the presence of 2,3,5-trimethylpyrazine in walnuts?

A9: Roasting walnut kernels can significantly increase the concentration of 2,3,5-Trimethylpyrazine in walnut oil. This effect is linked to the Maillard reaction and the breakdown of precursors like ribose and glycine during the roasting process. []

Q9: What is the molecular formula and weight of 2,3,5-Trimethylpyrazine?

A10: Its molecular formula is C7H10N2, and its molecular weight is 122.17 g/mol. [, , ]

Q10: How can 2,3,5-Trimethylpyrazine be synthesized?

A10: Several methods exist for its synthesis, including:

  • Condensation and Dehydroaromatization: This method involves the condensation of biacetyl and 1,2-diaminopropane, followed by dehydroaromatization. []
  • From labeled precursors: 4-15N-2,3,5-Trimethylpyrazine and 1-15N-2,3,5-Trimethylpyrazine were synthesized using 15N-DL-alanine and 1-15N-tetramethylpyrazine 1-oxide, respectively. These labeled compounds are useful for studying the compound's metabolic pathways. []
  • Biocatalytic synthesis: Genetically modified Escherichia coli expressing a variant of the phenol monooxygenase-like protein (PmlABCDEF) can specifically produce 2,3,5-Trimethylpyrazine-1-oxide, offering a novel biocatalytic route for its synthesis. []

Q11: Are there spectroscopic methods to analyze 2,3,5-Trimethylpyrazine?

A11: Yes, various spectroscopic techniques can be used for its analysis, including:

  • Gas Chromatography–Mass Spectrometry (GC-MS): A widely used technique for identifying and quantifying 2,3,5-Trimethylpyrazine in complex mixtures like food extracts. [, , , , , , , ]
  • Nuclear Magnetic Resonance (NMR): Used to characterize the structure and study the dynamics of 2,3,5-Trimethylpyrazine and its derivatives. [, ]
  • Inelastic Neutron Scattering (INS): Provides insights into the methyl group dynamics of 2,3,5-Trimethylpyrazine in its complexes with anilic acids. []

Q12: What is the metabolic fate of 2,3,5-Trimethylpyrazine in humans?

A13: Studies using stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS) identified several metabolites of 2,3,5-Trimethylpyrazine in the urine of coffee drinkers. [] The primary metabolites were 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid. []

Q13: Does 2,3,5-Trimethylpyrazine interact with human serum albumin (HSA)?

A15: Studies using multispectral techniques and molecular dynamics simulations revealed that 2,3,5-Trimethylpyrazine can bind to HSA, primarily through hydrophobic interactions. This binding can induce conformational changes in HSA and potentially influence its physiological activity. []

Q14: What are the main applications of 2,3,5-Trimethylpyrazine?

A16: Its primary use is as a flavoring agent in the food industry due to its potent and desirable roasted aroma. [, , ] It's also used in fragrances and as a building block for synthesizing other chemicals.

Q15: Can 2,3,5-Trimethylpyrazine be used for controlled release applications?

A17: Research has explored the potential of using metal complexes containing 2,3,5-Trimethylpyrazine as controlled-release agents for this flavor compound at elevated temperatures. This approach has potential applications in the food, flavor, and fragrance industries. [] For example, the complex [Cu3Cl3(2-ethyl-3-methylpyrazine)2]n can release 2-ethyl-3-methylpyrazine with 96.5% selectivity at 200 °C. []

Q16: What are the implications of 2,3,5-Trimethylpyrazine for food safety and quality control?

A18: Given its role in flavor and its potential formation through different pathways, the presence and concentration of 2,3,5-Trimethylpyrazine can be used as a quality indicator in various food products, including coffee, cocoa, and fermented foods. [, , ]

Q17: Can supercritical CO2 extraction be used to control the levels of 2,3,5-Trimethylpyrazine in food products?

A19: Research suggests that supercritical CO2 extraction can effectively reduce the concentration of undesirable volatile compounds in food products, including 2,3,5-Trimethylpyrazine, without affecting the non-volatile composition. This technique can be valuable for controlling aroma profiles and improving the sensory characteristics of food. []

Q18: Can the presence of 2,3,5-Trimethylpyrazine in cocoa liquor be used to assess the roasting process?

A20: Analyzing the ratio of 2,3,5-Trimethylpyrazine to 2,3,5,6-tetramethylpyrazine in cocoa liquor can provide insights into the roasting conditions employed. Maintaining a specific ratio of these compounds is important for achieving desirable flavor profiles in chocolate products. []

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